7-Methyl-3-phenyl-1,2,4-benzotriazine
Description
Historical Context and Significance of the 1,2,4-Benzotriazine (B1219565) Nucleus in Heterocyclic Chemistry
The journey of 1,2,4-benzotriazines began in the late 19th century, with the first synthesis of a derivative credited to Bischler in 1889. epa.govresearchgate.net This pioneering work laid the groundwork for over a century of exploration into this class of heterocyclic compounds. The 1,2,4-benzotriazine nucleus is a prominent substructure found in numerous pharmacologically active compounds, highlighting its importance in medicinal chemistry. epa.govacs.orgiucr.org
The inherent chemical properties of the 1,2,4-benzotriazine system, including its aromaticity and the presence of multiple nitrogen atoms, make it a versatile scaffold for chemical modification. This has allowed for the synthesis of a vast library of derivatives with a wide spectrum of biological activities. The early research into these compounds focused on understanding their fundamental synthesis and reactivity, paving the way for their later application in various scientific fields. acs.orgiucr.org
Overview of Substituted 1,2,4-Benzotriazines in Contemporary Research
In modern chemical research, substituted 1,2,4-benzotriazines continue to be a focal point of investigation. Scientists are actively developing new synthetic methodologies to create novel derivatives with enhanced or specific properties. acs.org These efforts are largely driven by the potential of these compounds in drug discovery and materials science.
Substituted 1,2,4-benzotriazines have been investigated for a range of pharmacological activities, including but not limited to, antiviral and cytotoxic effects. acs.org The strategic placement of different functional groups on the benzotriazine core allows for the fine-tuning of their biological and physical properties. This has led to the identification of several lead compounds for the development of new therapeutic agents. acs.org The ongoing research in this area underscores the sustained importance of the 1,2,4-benzotriazine scaffold in contemporary chemical science. epa.goviucr.org
Specific Research Context of 7-Methyl-3-phenyl-1,2,4-benzotriazine within the Broader Benzotriazine Class
While the broader class of 1,2,4-benzotriazines is well-documented, specific research on the this compound isomer is less prevalent in readily available literature. However, the study of closely related regioisomers, such as 6-methyl-3-phenylbenzo[e] acs.orgiucr.orgiucr.orgtriazine and 8-methyl-3-phenylbenzo[e] acs.orgiucr.orgiucr.orgtriazine, provides valuable insights into the synthesis and structural characteristics of methyl-phenyl substituted benzotriazines. iucr.org
Structure
3D Structure
Properties
CAS No. |
81817-14-3 |
|---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
7-methyl-3-phenyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H11N3/c1-10-7-8-12-13(9-10)16-17-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
GMMMAGKMKRQNOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 7 Methyl 3 Phenyl 1,2,4 Benzotriazine Derivatives
Investigation of Ring Contraction Pathways
The transformation of the 1,2,4-triazine (B1199460) ring system into five-membered heterocyclic structures is a known, albeit not extensively common, reaction pathway. These ring contractions typically occur under specific reductive or reactive conditions, leading to the formation of imidazole (B134444) or benzimidazole (B57391) derivatives.
Studies on various 1,2,4-triazine derivatives have shown that this contraction can be induced by several reagents. For instance, treatment of 1,2,4-triazin-3-ones with hydroxylamine-O-sulfonic acid results in a ring contraction to yield imidazolin-2-ones. rsc.org More generally, 1,2,4-triazines can be converted to imidazoles through various methods, including treatment with reducing agents or acids. researchgate.netnih.gov
In the context of the benzotriazine system, strong reducing agents can lead to the formation of benzimidazoles via a reductive ring contraction. researchgate.net This transformation involves the cleavage of N-N bonds within the triazine ring followed by rearrangement and re-cyclization. While specific studies on 7-methyl-3-phenyl-1,2,4-benzotriazine are not detailed in the available literature, the general reactivity pattern of the 1,2,4-benzotriazine (B1219565) scaffold suggests that it would likely undergo a similar contraction to a substituted benzimidazole under forceful reductive conditions.
Oxidation Reactions Leading to N-Oxide Derivatives
The oxidation of nitrogen-containing heterocycles is a fundamental reaction for producing N-oxides, which often exhibit unique chemical and biological properties. In the 1,2,4-benzotriazine system, there are multiple nitrogen atoms that could potentially be oxidized. The formation of 3-phenyl-1,2,4-benzotriazine (B12912931) 1-oxide has been documented, confirming that N-oxidation of this scaffold is possible. lookchem.com
However, the direct oxidation of 1,2,4-benzotriazines can be complex. The synthesis of related heterocyclic N-oxides, such as quinazoline (B50416) N-oxides, is often complicated by a lack of selectivity, leading to mixtures of products, and the potential for side reactions like ring-opening or decomposition. mdpi.com The synthesis of other azine N-oxides, like 1,2,3-triazine (B1214393) 1-oxides, has been achieved through specific routes, which are subsequently deoxygenated to form the parent triazine. organic-chemistry.org Detailed studies outlining the selective oxidation of this compound to its various potential N-oxide derivatives are not widely available, but the existence of the parent N-oxide suggests that such derivatives are synthetically accessible targets.
Reactions with Dienophiles under Diels-Alder Conditions
The Diels-Alder reaction is a powerful tool for constructing six-membered rings. Heterocyclic systems containing nitrogen, such as 1,2,4-triazines, can act as the diene component in what is known as an inverse electron demand Diels-Alder (IEDDA) reaction. researchgate.netnih.gov In this type of reaction, the electron-deficient diene (the triazine) reacts with an electron-rich dienophile. The reaction typically proceeds with the expulsion of a molecule of nitrogen gas to form a pyridine (B92270) or dihydropyridine (B1217469) ring.
The reactivity of 1,2,4-triazines in IEDDA reactions is highly dependent on the substituents attached to the ring. researchgate.net Electron-withdrawing groups on the triazine enhance its reactivity, while electron-donating groups decrease it. For this compound, the fused benzene (B151609) ring acts as an electron-donating group relative to the triazine moiety, which would be expected to decrease its reactivity as a diene in IEDDA reactions compared to non-annulated 1,2,4-triazines. Currently, there is a lack of specific studies in the scientific literature demonstrating the participation of 1,2,4-benzotriazines as dienes in Diels-Alder reactions, likely due to this reduced reactivity.
Cross-Coupling Reactions (e.g., Stille and Suzuki-Miyaura with Benzotriazinyl Radicals)
One of the most significant areas of reactivity for 1,2,4-benzotriazine derivatives involves their corresponding stable radicals in cross-coupling reactions. The 1,4-dihydro-1,2,4-benzotriazin-4-yl radical system, a close analogue of the target compound, has been shown to be an effective substrate in palladium-catalyzed Stille and Suzuki-Miyaura reactions. These reactions represent rare examples of cross-coupling with stable organic radicals.
Specifically, the Stille and Suzuki-Miyaura reactions have been successfully applied to 7-iodo-1,3-diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl to synthesize a variety of 7-aryl and 7-heteroaryl derivatives. The Suzuki-Miyaura reaction, in particular, has been used to introduce multiple aryl groups onto the benzotriazinyl radical scaffold. rsc.org While the Stille reactions are often faster, the Suzuki-Miyaura couplings are generally cleaner, though both methods provide high yields in most cases. This methodology allows for the direct functionalization of the benzotriazine core, providing access to a wide range of novel radical species with tailored electronic and magnetic properties.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Key Observations |
|---|---|---|---|---|---|
| Stille | 7-Iodo-1,3-diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl | Organostannanes (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | 7-Aryl-1,3-diphenyl-1,2,4-benzotriazinyls | Generally high yielding but can be accompanied by a benzotriazinone by-product. |
| Suzuki-Miyaura | 7-Iodo-1,3-diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl | Arylboronic acids or esters | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 7-Aryl/Heteroaryl-1,3-diphenyl-1,2,4-benzotriazinyls | Cleaner reactions compared to Stille coupling; effective for introducing various aryl groups. |
Unexpected Valence Bond Isomerization Phenomena
Valence bond isomerization involves the rearrangement of bonding electrons and atoms within a molecule, leading to a structural isomer. While not common, such phenomena have been observed in related fused benzotriazine systems under specific, high-energy conditions.
A notable example is the flash vacuum pyrolysis (FVP) of researchgate.netresearchgate.nettriazolo[3,4-c] researchgate.netresearchgate.netbenzotriazine derivatives. When subjected to temperatures between 450 and 600 °C, these compounds undergo an unexpected valence bond isomerization. The angularly fused starting material rearranges to the isomeric and more stable linearly fused researchgate.netresearchgate.nettriazolo[4,3-b] researchgate.netresearchgate.netbenzotriazine system. researchgate.net This transformation was the primary reaction observed up to 525 °C, after which fragmentation began to occur. Kinetic studies of this process suggested a concerted mechanism. Although this specific isomerization was observed in a more complex fused system, it demonstrates the potential for the benzotriazine skeleton to undergo profound structural rearrangements under thermal stress.
Generation and Characterization of Radical Intermediates (e.g., Aryl Radicals)
A defining characteristic of the 1,2,4-benzotriazine scaffold is its ability to form persistent radical species. The reduction of 1,2,4-benzotriazines or the oxidation of 1,4-dihydro-1,2,4-benzotriazines leads to the formation of 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals, commonly known as Blatter radicals. These radicals are notably stable due to the extensive delocalization of the unpaired electron across the heterocyclic system.
The this compound system is a precursor to such stable radicals. A close analogue, 3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl, has been synthesized and studied. organic-chemistry.org X-ray crystallography and magnetic susceptibility measurements are key techniques used to characterize these radicals in the solid state. These studies investigate the magneto-structural correlations, revealing how molecular packing and intermolecular interactions influence their magnetic properties. The stability and accessibility of these radicals make them important components in the fields of materials science and molecular magnetism.
Structure Activity Relationship Sar Investigations of 1,2,4 Benzotriazine Derivatives
Systematic Evaluation of Substituent Effects on Biological Activity Profiles
The biological activity of 1,2,4-benzotriazine (B1219565) derivatives can be significantly modulated by the nature and position of substituents on both the benzo and triazine rings. For the core structure of 7-Methyl-3-phenyl-1,2,4-benzotriazine, the methyl group at the 7-position and the phenyl group at the 3-position are key determinants of its pharmacological profile.
Below is a hypothetical data table illustrating the potential effects of substituents on the biological activity of this compound derivatives, based on general principles observed in related series.
| Compound ID | R (Substitution on 3-phenyl ring) | R' (Substitution on Benzotriazine Ring) | Biological Activity (IC50, µM) | Notes |
| 1 | H | H | 10.5 | Parent Compound |
| 2 | 4-Cl | H | 5.2 | Electron-withdrawing group may enhance activity. |
| 3 | 4-OCH3 | H | 8.1 | Electron-donating group may slightly decrease or increase activity depending on the target. |
| 4 | 4-NO2 | H | 15.8 | Strong electron-withdrawing group may be unfavorable. |
| 5 | H | 6-F | 7.3 | Halogen substitution on the benzotriazine ring can modulate activity. |
| 6 | H | 8-OH | 12.4 | Introduction of a hydrogen-bonding group can alter binding affinity. |
Rational Design Principles for Modulating Molecular Interactions through Structural Modifications
The rational design of this compound derivatives involves a deep understanding of the target's binding site and the application of medicinal chemistry principles to optimize interactions. researchgate.net
Enhancing Binding Affinity: Structural modifications are often aimed at increasing the binding affinity of the ligand for its target. This can be achieved by introducing functional groups that can form favorable interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, with the amino acid residues in the binding pocket. For the this compound scaffold, modifications on the 3-phenyl ring are a common strategy. For instance, adding a hydroxyl or amino group could introduce a new hydrogen bond donor/acceptor, while a larger alkyl or aryl group could enhance hydrophobic interactions.
Modulating Physicochemical Properties: Rational design also considers the physicochemical properties of the molecule, such as solubility, permeability, and metabolic stability. The 7-methyl group, for example, increases lipophilicity, which can affect cell membrane permeability. Modifications to the 3-phenyl group or other positions on the benzotriazine ring can be made to balance these properties for optimal pharmacokinetic profiles.
The following table outlines some rational design strategies and their intended effects on molecular interactions for derivatives of this compound.
| Design Strategy | Structural Modification Example | Intended Effect on Molecular Interaction |
| Introduce Hydrogen Bond Donor/Acceptor | Addition of -OH, -NH2, or -COOH to the 3-phenyl ring | Form new hydrogen bonds with the target protein, increasing binding affinity. |
| Increase Hydrophobicity | Addition of alkyl or halogen groups to the 3-phenyl ring | Enhance van der Waals and hydrophobic interactions within a lipophilic binding pocket. |
| Modify Steric Profile | Introduction of bulky substituents on the 3-phenyl ring | Improve shape complementarity with the binding site and enhance selectivity. |
| Alter Electronic Distribution | Substitution with electron-withdrawing or electron-donating groups | Modulate electrostatic interactions and p-p stacking with aromatic residues in the binding site. |
SAR Analysis of Fused Ring Systems and Polycyclic Derivatives (e.g., Imidazo[1,2-b]researchgate.netresearchgate.netnih.govbenzotriazines, Pyrazolo[5,1-c]researchgate.netresearchgate.netnih.govbenzotriazines)
Fusing an additional heterocyclic ring to the 1,2,4-benzotriazine core can significantly alter the molecule's shape, rigidity, and electronic properties, leading to novel biological activities. The SAR of these fused systems is highly dependent on the nature of the fused ring and the substitution pattern.
Imidazo[1,2-b] researchgate.netresearchgate.netnih.govbenzotriazines: The fusion of an imidazole (B134444) ring to the benzotriazine scaffold creates a more rigid and planar system. In derivatives of this class, the position of the 7-methyl and 3-phenyl groups from the parent benzotriazine would correspond to specific locations on this new tricyclic system. The SAR of these compounds often revolves around substituents on the imidazole ring. For instance, alkyl or aryl groups at different positions of the imidazole moiety can have a profound impact on biological activity. The nitrogen atoms within the fused imidazole ring can also act as hydrogen bond acceptors, influencing target binding.
A hypothetical SAR summary for fused derivatives of this compound is presented below.
| Fused System | R (Substitution on Fused Ring) | R' (Substitution on 3-phenyl ring) | Postulated Biological Effect |
| Imidazo[1,2-b] researchgate.netresearchgate.netnih.govbenzotriazine | H | H | Rigidification of the core may enhance binding to planar recognition sites. |
| Imidazo[1,2-b] researchgate.netresearchgate.netnih.govbenzotriazine | CH3 on imidazole | H | Small alkyl groups may increase potency by occupying small hydrophobic pockets. |
| Pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govbenzotriazine | H | H | The pyrazole (B372694) fusion introduces different electronic and hydrogen bonding properties. |
| Pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govbenzotriazine | H | 4-F on phenyl | Halogen substitution on the phenyl ring can modulate electronic properties and membrane permeability. |
Molecular and Biochemical Mechanisms of Action for 1,2,4 Benzotriazine Analogues
Enzyme Inhibition Studies (e.g., Src Kinase, Thioredoxin Reductase)
While specific inhibitory studies on 7-Methyl-3-phenyl-1,2,4-benzotriazine are not extensively detailed in the available literature, research on analogous compounds provides insights into the potential of the 1,2,4-benzotriazine (B1219565) core as a scaffold for enzyme inhibitors.
Src Kinase: The Src family of non-receptor tyrosine kinases are crucial regulators of cellular processes, and their aberrant activation is linked to the development and progression of various human cancers. mdpi.com Consequently, Src kinase is a significant target for anticancer drug development. mdpi.comnih.goved.ac.uk Studies on substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles, which share some structural similarities with the compound of interest, have demonstrated potent inhibition of Src kinase activity in the low nanomolar range. nih.gov Furthermore, benzo nih.govnih.govnih.govtriazin-7-ones have been identified as having anti-cancer properties, with strong correlations to compounds known to inhibit enzymes like thioredoxin reductase. nih.gov These findings suggest that the broader benzotriazine class of compounds has the potential to interact with and inhibit the activity of kinases like Src, although direct evidence for this compound is yet to be established.
Thioredoxin Reductase: The thioredoxin system, with thioredoxin reductase (TrxR) as a central component, is a key antioxidant system within cells. Its inhibition can lead to increased oxidative stress, making it an attractive target for cancer therapy. nih.govnih.gov Certain benzo nih.govnih.govnih.govtriazin-7-ones have shown anti-cancer activity that strongly correlates with that of pleurotin, a known inhibitor of thioredoxin reductase. nih.gov This suggests a potential mechanism of action for some benzotriazine derivatives involves the disruption of cellular redox homeostasis through TrxR inhibition. However, direct inhibitory studies of this compound on TrxR have not been specifically reported.
Receptor Ligand Interactions and Binding Affinity (e.g., Sigma Receptors, GABAA Receptor)
The interaction of 1,2,4-benzotriazine analogues with various receptors is another avenue through which they elicit pharmacological effects.
Sigma Receptors: Sigma receptors, which are divided into σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. A review of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines has highlighted this class of compounds as novel ligands for sigma receptors, with some derivatives showing nanomolar affinity for the σ1 subtype. nih.govresearchgate.net The affinity is influenced by the nature of the substituents on the benzotriazine core. nih.gov While these studies were not conducted on this compound itself, they establish the 1,2,4-benzotriazine scaffold as a viable pharmacophore for sigma receptor ligands. nih.govresearchgate.net
| Compound Class | Receptor Subtype | Reported Affinity (Ki) |
| 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines | σ1 | Nanomolar range |
| 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines | σ2 | Lower affinity than σ1 |
GABAA Receptor: The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a major target for drugs treating anxiety, sleep disorders, and epilepsy. nih.govnih.gov The receptor is a ligand-gated ion channel with multiple allosteric binding sites that can be modulated by various compounds. nih.gov While direct interaction of this compound with GABAA receptors is not documented, a review on GABAA modulators mentions acylpyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine derivatives, indicating that fused benzotriazine ring systems can interact with this receptor complex. researchgate.net The diverse structural requirements for GABAA receptor modulators suggest that the 1,2,4-benzotriazine scaffold could potentially be adapted to target this receptor. mdpi.com
Mechanisms of Interference with Cellular Processes (e.g., Antiproliferative Effects, DNA Damage Induction)
A significant body of research on 1,2,4-benzotriazine analogues focuses on their anticancer properties, which are often mediated by direct interference with cell proliferation and the induction of DNA damage.
Antiproliferative Effects: Several studies have demonstrated the antiproliferative activity of 1,2,4-benzotriazine derivatives against various cancer cell lines. For instance, 3-substituted 1-phenylbenzo nih.govnih.govnih.govtriazin-7-ones and their pyrid-2-yl counterparts have shown cytotoxicity against multiple cancer cell lines, with some exhibiting submicromolar IC50 values. nih.gov The substitution pattern on the benzotriazine ring system was found to significantly influence the cytotoxic potency. nih.gov
DNA Damage Induction: A key mechanism of action for certain 1,2,4-benzotriazine analogues, particularly the 1,4-dioxides, is the induction of DNA damage. This is exemplified by the well-studied compound tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide) and its analogues. nih.govnih.govnih.gov Research on 3-methyl-1,2,4-benzotriazine 1,4-dioxide, an analogue of the title compound, has shown that it causes redox-activated, hypoxia-selective oxidation of DNA. nih.govnih.gov The proposed mechanism involves the enzymatic one-electron reduction of the compound to form an oxygen-sensitive drug radical. nih.govnih.gov Under hypoxic conditions, this radical can lead to the generation of highly reactive species, such as the hydroxyl radical, which then causes DNA strand cleavage. nih.govnih.gov
Elucidation of Hypoxia-Selective Bioreduction Mechanisms
The selective toxicity of certain 1,2,4-benzotriazine derivatives towards hypoxic cells, which are commonly found in solid tumors and are resistant to conventional therapies, is a major focus of their development as anticancer agents. nih.govnih.gov This selectivity is rooted in their mechanism of bioreductive activation.
The 1,2,4-benzotriazine 1,4-dioxide scaffold serves as a prodrug that is selectively activated under low oxygen conditions. nih.gov In normoxic (normal oxygen) tissues, the initial one-electron reduction product, a radical anion, is rapidly re-oxidized back to the parent compound by molecular oxygen, a process known as "futile cycling". This prevents the accumulation of the toxic species in healthy tissues.
However, in the hypoxic environment of tumors, the lower oxygen concentration allows the drug radical to persist and undergo further chemical transformations. nih.govnih.gov This can involve the generation of a DNA-damaging species, such as the hydroxyl radical, or the formation of a mono-N-oxide metabolite. nih.govnih.govnih.gov This hypoxia-selective activation makes 1,2,4-benzotriazine 1,4-dioxides promising candidates for targeted cancer therapy. nih.govnih.gov
Mechanistic Insights Derived from Radical Chemistry Studies (e.g., Electron Paramagnetic Resonance Spectroscopy, Pulse Radiolysis)
The bioreductive activation of 1,2,4-benzotriazine 1,4-dioxides results in the formation of radical intermediates, the study of which is crucial for understanding their mechanism of action. nih.govnih.gov Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and pulse radiolysis are invaluable tools for detecting and characterizing these transient species. nih.govnih.gov
EPR spectroscopy allows for the direct detection of molecules with unpaired electrons, such as the radical anions formed upon the one-electron reduction of benzotriazine dioxides. nih.govnih.gov Studies on related hydrazyl radical dimers have utilized EPR to observe thermally accessible triplet states, providing detailed information on their magnetic properties. researchgate.net
Pulse radiolysis is a technique used to study fast reactions involving free radicals. It can be used to determine the rate constants of reactions between the drug and one-electron oxidants or reductants, and to characterize the transient absorption spectra of the resulting radical species. researchgate.net While specific EPR or pulse radiolysis data for this compound were not found, studies on the analogue 3-methyl-1,2,4-benzotriazine 1,4-dioxide have confirmed the generation of a radical intermediate upon one-electron reduction, which is the key step in its mechanism of DNA damage. nih.govnih.gov These studies support a mechanism where the activated drug radical leads to the formation of hydroxyl radicals, which are ultimately responsible for the observed DNA cleavage. nih.govnih.gov
Advanced Spectroscopic and Computational Characterization of 1,2,4 Benzotriazine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Electronic Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For derivatives of 3-phenyl-1,2,4-benzotriazine (B12912931), both ¹H and ¹³C NMR provide critical data on the molecular framework and the electronic influence of substituents.
Detailed research findings on the 8-methyl-3-phenylbenzo[e] acs.orglodz.plnih.govtriazine isomer offer a clear blueprint for the expected NMR data of the 7-methyl analog. iucr.org The ¹H NMR spectrum is characterized by distinct signals for the methyl protons, which appear as a singlet, and a series of multiplets in the aromatic region corresponding to the protons on the benzotriazine core and the phenyl ring. iucr.org The precise chemical shifts and splitting patterns of the protons on the fused benzene (B151609) ring are highly sensitive to the position of the methyl substituent, an electron-donating group, which tends to increase electron density and shift the signals of nearby protons to a higher field (lower ppm). acs.orgnih.gov
The ¹³C NMR spectrum complements this data, showing distinct resonances for each carbon atom in the molecule. The methyl carbon typically appears upfield, while the aromatic and heterocyclic carbons are observed in the characteristic downfield region. iucr.org The electronic effect of the C(3) substituent on the benzotriazine ring has been shown to correlate well with NMR chemical shifts, making it a valuable probe of the electronic structure. acs.orglodz.plnih.gov
Table 1: Representative NMR Data for a Methyl-3-phenyl-1,2,4-benzotriazine Isomer Data reported for 8-Methyl-3-phenylbenzo[e] acs.orglodz.plnih.govtriazine in CDCl₃. iucr.org
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | ||
| 8.77 | dd, J = 7.6, 2.2 Hz, 2H (Phenyl) | |
| 8.43 | d, J = 8.6 Hz, 1H (Benzotriazine) | |
| 7.88 | s, 1H (Benzotriazine) | |
| 7.69–7.67 | m, 1H (Benzotriazine) | |
| 7.64–7.59 | m, 3H (Phenyl) | |
| 2.68 | s, 3H (Methyl) | |
| ¹³C NMR | ||
| 160, 147, 145, 141, 136, 133, 131, 130, 129, 128, 127 | Aromatic & Heterocyclic Carbons | |
| 22 | Methyl Carbon |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule, providing key information about its electronic structure. The extensive π-conjugation across the 3-phenyl-1,2,4-benzotriazine framework gives rise to characteristic absorption bands in the UV-Vis region.
Studies on a variety of C(3)-substituted benzo[e] acs.orglodz.plnih.govtriazines demonstrate that the electronic nature of the substituent significantly impacts the energy of the π–π* electronic transitions. acs.orglodz.plnih.govresearchgate.net The spectra are typically dominated by intense absorption bands corresponding to these π–π* transitions within the conjugated aromatic system. Weaker n–π* transitions, involving the non-bonding electrons of the nitrogen atoms, may also be observed, often as a shoulder on the main absorption peaks. The introduction of a methyl group on the benzo-fused ring is expected to act as an auxochrome, potentially causing a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.
Table 2: Typical Electronic Transitions in Phenyl-Substituted Benzotriazines
| Transition Type | Description | Expected Wavelength Region |
| π → π | Involves excitation of electrons in π-bonding orbitals to π-antibonding orbitals. High intensity (high molar absorptivity). | 250-400 nm |
| n → π | Involves excitation of non-bonding electrons (from N atoms) to π-antibonding orbitals. Low intensity. | >350 nm (often obscured) |
X-ray Crystallography for Definitive Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive information regarding the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for 7-methyl-3-phenyl-1,2,4-benzotriazine has not been reported, detailed structural analyses of its regioisomers, 6-methyl-3-phenylbenzo[e] acs.orglodz.plnih.govtriazine (I) and 8-methyl-3-phenylbenzo[e] acs.orglodz.plnih.govtriazine (II), have been published. iucr.orgresearchgate.net
These studies reveal that both isomers feature a planar heteroaromatic framework with extensive π-conjugation. iucr.org The position of the methyl group has a minimal effect on the core geometry of the benzotriazine ring system. iucr.orgresearchgate.net The supramolecular architecture is dominated by π–π stacking interactions, which lead to the formation of one-dimensional columnar arrangements in the crystal lattice. iucr.org However, the specific packing differs between the isomers, with the 6-methyl derivative forming alternating dimers, while the 8-methyl isomer displays a more uniform stacking pattern. iucr.org
Table 3: Crystallographic Data for 6- and 8-Methyl-3-phenylbenzo[e] acs.orglodz.plnih.govtriazine iucr.org
| Parameter | 6-Methyl Isomer (I) | 8-Methyl Isomer (II) |
| Chemical Formula | C₁₄H₁₁N₃ | C₁₄H₁₁N₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 16.5913 (12) | 10.1583 (4) |
| b (Å) | 7.1852 (5) | 12.0125 (5) |
| c (Å) | 18.7758 (13) | 10.3718 (4) |
| β (º) | 90 | 113.111 (2) |
| Molecules per cell (Z) | 8 | 4 |
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Pathways
Density Functional Theory (DFT) calculations are a powerful computational method used to complement experimental data and provide deeper insights into the molecular and electronic properties of compounds. For the 1,2,4-benzotriazine (B1219565) system, DFT is instrumental in understanding its electronic structure, relative stability, and potential reaction mechanisms.
DFT calculations can accurately predict molecular geometries, which can be compared with X-ray crystallography data. rsc.org Furthermore, they are used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.comresearchgate.netcolab.ws The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and corresponds to the lowest energy electronic transition observed in UV-Vis spectroscopy. irjweb.comresearchgate.net
Computational studies can also be used to assess the relative thermodynamic stabilities of different isomers, such as the 6-, 7-, and 8-methyl derivatives, by comparing their calculated ground-state energies. For reaction pathways, DFT is used to model transition states and calculate activation barriers, which helps in elucidating reaction mechanisms, such as the cyclization steps involved in the synthesis of the benzotriazine core. nih.gov
Table 4: Information Derivable from DFT Calculations for Benzotriazine Systems
| Calculated Property | Significance |
| Optimized Geometry | Predicts bond lengths and angles for comparison with experimental data. |
| HOMO/LUMO Energies | Determines the electronic energy gap, relating to reactivity and UV-Vis spectra. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to identify sites susceptible to electrophilic or nucleophilic attack. |
| Transition State Energies | Elucidates reaction mechanisms and predicts reaction kinetics. |
| Relative Isomer Energies | Predicts the relative thermodynamic stability of different isomers. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
While this compound is a diamagnetic, closed-shell molecule, it serves as a stable precursor to a corresponding open-shell radical species upon one-electron oxidation. These persistent radicals are known as Blatter radicals. rsc.org Electron Paramagnetic Resonance (EPR) spectroscopy is the primary and most powerful technique for the detection and characterization of such radical species.
The EPR spectrum of the radical derived from this compound would be characterized by its g-factor, which is typically close to that of a free electron (~2.003), and a complex pattern of hyperfine splittings. This intricate pattern arises from the interaction of the unpaired electron's spin with the magnetic nuclei within the radical.
The hyperfine coupling constants (hfc's) are directly proportional to the spin density at each nucleus and thus provide a detailed map of the unpaired electron's delocalization across the π-system. The largest couplings are expected from the nitrogen nuclei of the triazine ring (specifically N1 and N4) and the ¹H nuclei with significant spin density. Analysis of these hfc's is crucial for understanding the electronic structure of the radical.
Table 5: Magnetic Nuclei and Their Role in the EPR Spectrum of the 7-Methyl-3-phenyl-1,2,4-benzotriazinyl Radical
| Nucleus | Nuclear Spin (I) | Expected Hyperfine Interaction | Information Gained |
| ¹⁴N | 1 | Major splitting, creating a complex multiplet pattern. | Reveals spin density distribution on the nitrogen atoms of the triazine core. |
| ¹H | 1/2 | Smaller splittings from protons on both aromatic rings and the methyl group. | Maps the spin delocalization onto the carbon framework. |
| ¹³C | 1/2 | Very small splittings (at natural abundance). | Provides further detail on the spin density at specific carbon atoms. |
Emerging Research Applications and Potential Translational Pathways
Exploration as Novel Therapeutic Agents in Drug Discovery Research
The 1,2,4-benzotriazine (B1219565) scaffold is recognized as a prominent heterocyclic substructure in numerous pharmacologically active compounds. researchgate.net While direct studies on the therapeutic effects of 7-Methyl-3-phenyl-1,2,4-benzotriazine are not extensively documented in publicly available research, the broader class of benzotriazine and benzotriazole (B28993) derivatives has shown a wide spectrum of potent pharmacological activities. researchgate.netsapub.org These activities suggest that this compound could serve as a valuable scaffold for the design of new bioactive compounds.
Derivatives of the closely related 1,2,4-benzotriazine have been investigated for their potential as therapeutic agents. For instance, some 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines have demonstrated interesting pharmacological activities, including antihypertensive, anti-inflammatory, and diuretic effects. nih.gov The structural similarity of this compound to these active compounds makes it a candidate for synthesis and biological evaluation. The introduction of a methyl group at the 7-position and a phenyl group at the 3-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Furthermore, benzotriazole derivatives, which share a similar heterocyclic core, have been extensively studied and have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. mdpi.com This body of research provides a strong rationale for the exploration of this compound and its derivatives in drug discovery programs. The synthesis of a library of analogues with modifications to the methyl and phenyl groups could lead to the identification of novel therapeutic agents with improved potency and selectivity.
| Compound Class | Observed Pharmacological Activities | Reference |
|---|---|---|
| 3,3-Disubstituted 3,4-dihydro-1,2,4-benzotriazines | Antihypertensive, anti-inflammatory, diuretic | nih.gov |
| Benzotriazole Derivatives | Antimicrobial, antiviral, anticancer | mdpi.com |
| Substituted Imidazole-Thione Linked Benzotriazole Derivatives | Antiproliferative | mdpi.com |
Investigation in Agrochemical Research (e.g., Herbicidal Applications)
The structural features of this compound, specifically the presence of the phenyl group, suggest that it could be a candidate for investigation in herbicidal research. Structure-activity relationship (SAR) studies of other herbicidal compounds have shown that the nature and position of substituents on the phenyl ring can significantly impact efficacy and crop selectivity. nih.gov Therefore, the synthesis and screening of a series of 7-methyl-3-(substituted-phenyl)-1,2,4-benzotriazines could be a viable strategy for the discovery of new herbicidal agents.
Moreover, some benzotriazole derivatives have been reported to possess herbicidal activity, further supporting the potential of this structural class in agrochemical applications. researchgate.net The exploration of this compound in this context would involve in vitro and in vivo screening against a panel of common weeds to determine its inhibitory effects on plant growth and development.
| Compound Class | Mechanism of Action/Activity | Reference |
|---|---|---|
| Phenyltriazolinones | Protoporphyrinogen (B1215707) oxidase (PPO) inhibition | nih.gov |
| Substituted Phenylpyridazine Derivatives | Bleaching and herbicidal activities | nih.gov |
| 1-Phenyl-piperazine-2,6-diones | Post-emergence herbicidal activity | mdpi.com |
Integration into Functional Organic Materials Research (e.g., Blatter Radicals in Molecular Electronics and Spintronics)
One of the most promising areas of research for this compound is in the field of functional organic materials, particularly through its conversion to a stable Blatter radical. Blatter radicals are a class of stable organic free radicals derived from 1,2,4-benzotriazines. researchgate.net These radicals are of significant interest due to their unique magnetic and electronic properties, which make them potential candidates for applications in molecular electronics and spintronics. researchgate.net
The synthesis and crystal structures of the regioisomers of the target compound, 6-methyl-3-phenylbenzo[e] nih.govresearchgate.netnih.govtriazine and 8-methyl-3-phenylbenzo[e] nih.govresearchgate.netnih.govtriazine, have been reported as precursors to Blatter radicals. The position of the methyl group on the benzotriazine core has been shown to influence the solid-state packing and intermolecular interactions, which in turn affect the material's magnetic properties. It is therefore expected that the 7-methyl isomer would also yield a stable Blatter radical with distinct solid-state properties.
The exceptional stability of Blatter radicals, both in solution and in the solid state, makes them suitable for incorporation into various material architectures. Research into fluorinated Blatter radicals has demonstrated that substitution on the phenyl rings can be used to fine-tune their electronic properties. researchgate.net Similarly, the methyl group in the 7-position of this compound would be expected to influence the spin density distribution and electrochemical properties of the resulting radical. The development of "super stable" Blatter radicals through synthetic modifications highlights the potential for creating robust materials for applications such as organic radical batteries. rsc.org
| Property | Description | Potential Application | Reference |
|---|---|---|---|
| Stability | Stable organic free radicals | Organic radical batteries, sensors | rsc.org |
| Magnetic Properties | Can exhibit ferromagnetic or antiferromagnetic interactions | Magnetic materials, spintronics | researchgate.net |
| Electrochemical Properties | Reversible redox behavior | Molecular electronics, switches | researchgate.net |
Preclinical Investigations of Pharmacological Effects and Target Validation
While specific preclinical data for this compound is not extensively reported, the broader class of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines has undergone some pharmacological evaluation. nih.gov These studies have revealed a range of biological activities, including antihypertensive, anti-inflammatory, and diuretic effects. researchgate.net Such findings provide a basis for initiating preclinical investigations into this compound and its derivatives.
The initial steps in a preclinical investigation would involve in vitro screening against a panel of biological targets to identify potential mechanisms of action. For instance, based on the activities of related compounds, assays for enzymes and receptors involved in cardiovascular and inflammatory pathways would be relevant. Structure-activity relationship (SAR) studies on benzothiazole-phenyl analogs as multi-target ligands for pain relief have demonstrated the potential of similar heterocyclic systems. nih.gov
Following in vitro characterization, promising derivatives of this compound would be advanced to cell-based assays and then to in vivo animal models to assess their efficacy and pharmacokinetic profiles. The development of novel substituted imidazole-thione linked benzotriazole derivatives with antiproliferative activities underscores the potential for this class of compounds in oncology research. mdpi.com Target validation studies would be crucial to confirm the molecular targets responsible for any observed pharmacological effects, thereby paving the way for further development.
Future Research Directions and Unaddressed Challenges in 7 Methyl 3 Phenyl 1,2,4 Benzotriazine Research
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The synthesis of substituted 3-phenyl-1,2,4-benzotriazines, including the 7-methyl isomer, often relies on multi-step procedures that may not be optimal for large-scale production. A common route involves the reductive cyclization of 2-nitrophenylhydrazones. For instance, 3-phenyl-1,2,4-benzotriazines have been prepared through the hydrogenation of corresponding 2-nitrophenylhydrazono-ethers. researchgate.netresearchgate.net A three-step sequence has been reported for the synthesis of the related 6-methyl and 8-methyl regioisomers, which involves the condensation of a substituted o-phenylenediamine (B120857) with a benzaldehyde (B42025) derivative followed by oxidative aromatization. iucr.org
A significant challenge is to move beyond these traditional methods towards more efficient and environmentally benign processes. Future research should prioritize the development of synthetic strategies that offer higher yields, use less hazardous reagents, and are amenable to scaling up. Exploring principles of green chemistry, such as atom economy and the use of renewable feedstocks, is crucial. Methodologies like continuous flow synthesis, which has been successfully applied to other triazine derivatives, could offer improved safety, efficiency, and scalability. nih.govacs.org
| Aspect | Current Approaches | Future Directions |
|---|---|---|
| Efficiency | Moderate to good yields, often multi-step. researchgate.net | One-pot reactions, catalytic cycles with high turnover. |
| Sustainability | Use of stoichiometric oxidants/reductants, potentially hazardous reagents. researchgate.netiucr.org | Catalytic methods (e.g., photocatalysis), use of greener solvents, milder reaction conditions. nih.govacs.org |
| Scalability | Often limited to laboratory scale. | Development of continuous flow processes, robust and reproducible batch protocols. acs.org |
In-depth Mechanistic Studies of Biological Interactions and Target Identification
The 1,2,4-benzotriazine (B1219565) scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide spectrum of activities including anticancer, antitumor, and antibacterial properties. researchgate.netiucr.org However, for 7-Methyl-3-phenyl-1,2,4-benzotriazine specifically, the biological targets and mechanisms of action are not well understood. This lack of mechanistic insight is a major barrier to its development as a therapeutic agent.
Future research must focus on elucidating how this molecule interacts with biological systems at a molecular level. This involves:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that this compound interacts with.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates the target's function and the downstream consequences for the cell.
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential to assess its drug-like potential.
Exploration of Novel Derivatization Strategies for Tuned Bioactivity and Specificity
The biological activity and physical properties of the 1,2,4-benzotriazine core are highly sensitive to the nature and position of its substituents. iucr.org A systematic exploration of derivatization strategies for this compound is a critical next step. The goal is to create a library of analogues to build a comprehensive Structure-Activity Relationship (SAR) profile. This will provide invaluable information on how modifications to the core structure affect bioactivity and target specificity.
Key areas for derivatization include the phenyl ring and the available positions on the benzotriazine nucleus. Introducing a variety of functional groups (e.g., electron-donating, electron-withdrawing, hydrogen-bond donors/acceptors) can modulate the molecule's electronic properties, solubility, and ability to interact with biological targets.
| Modification Site | Potential Substituents | Desired Outcome |
|---|---|---|
| Phenyl Ring (positions 2', 3', 4') | -F, -Cl, -Br, -OH, -OCH3, -NO2, -NH2 | Enhanced potency, improved selectivity, modulated solubility. |
| Benzotriazine Core (positions 5, 6, 8) | Halogens, alkyl groups, amino groups | Fine-tuning of electronic properties, altering metabolic stability. |
| Methyl Group (position 7) | -CH2OH, -COOH, other functionalized alkyl chains | Introduction of new interaction points, improved pharmacokinetic properties. |
Application of Advanced Computational Methods for Predictive Design of New Analogues
Modern drug discovery and materials science heavily rely on computational methods to accelerate the design and optimization process. nih.gov For this compound, a significant opportunity lies in the application of these in silico tools.
Future research should integrate computational modeling to:
Build 3-D QSAR Models: Develop quantitative structure-activity relationship models to predict the biological activity of hypothetical analogues before their synthesis. nih.gov
Perform Molecular Docking: If a biological target is identified (as per section 8.2), docking studies can predict the binding mode and affinity of new derivatives, guiding the design of more potent inhibitors. nih.gov
Run Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions involved. nih.gov
These computational approaches can rationalize experimental findings and prioritize the synthesis of the most promising candidates, thereby saving significant time and resources.
Expansion into Emerging Fields of Chemical Biology and Materials Science
The unique chemical structure of 1,2,4-benzotriazines opens doors to applications beyond traditional medicinal chemistry. A particularly exciting and underexplored area for this compound is its potential use in materials science.
Derivatives of benzo[e] nih.govacs.orgscispace.comtriazine are known precursors to highly stable Blatter radicals. iucr.org These radicals have unique magnetic and electronic properties, making them valuable components for:
Magnetic Materials: Designing novel molecular magnets.
Sensors: Developing sensitive materials for detecting specific analytes.
Molecular Electronics: Creating components for next-generation electronic devices. iucr.org
Investigating the synthesis and properties of the radical derived from this compound is a key future direction. Research should focus on characterizing its stability, crystal packing, and magnetic behavior. iucr.org Furthermore, in the field of chemical biology, its scaffold could be used to design molecular probes to study biological processes or as a core for developing novel classes of bioactive agents. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
